molecular formula VCl2<br>Cl2V B086343 Vanadium dichloride CAS No. 10580-52-6

Vanadium dichloride

Cat. No.: B086343
CAS No.: 10580-52-6
M. Wt: 121.84 g/mol
InChI Key: ITAKKORXEUJTBC-UHFFFAOYSA-L
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Description

Vanadium dichloride, also known as vanadium(II) chloride, is an inorganic compound with the chemical formula VCl₂. It is the most reduced form of vanadium chloride and appears as an apple-green solid. When dissolved in water, it forms purple solutions. This compound is known for its unique properties and applications in various fields, including chemistry and industry .

Mechanism of Action

Target of Action

Vanadium dichloride (VDC) has been found to interact with several targets in the cell. It has been observed to inhibit the proliferation of mammalian cancer cells . The primary targets of VDC include microtubules and the mitotic kinesin Eg5 . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division, while Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis .

Mode of Action

VDC interacts with its targets leading to significant changes in cellular processes. It causes depolymerization of interphase microtubules, blocking cells at mitosis . A considerable proportion of cells treated with VDC exhibit monopolar spindles, indicating a disruption in normal cell division . Additionally, VDC binds to the mitotic kinesin Eg5, inhibiting its basal as well as microtubule-stimulated ATPase activity .

Biochemical Pathways

VDC affects several biochemical pathways. It alters the mitochondrial membrane potential and the expression of bcl2 and bax, proteins involved in the regulation of apoptosis . VDC also disrupts microtubule assembly dynamics, a critical process in cell division . Furthermore, it has been found to oxidize NADH to its active oxygenated form, acting as a prooxidant .

Pharmacokinetics

Studies suggest that vanadium compounds exhibit a one-compartment open model with a first-order rate constant for excretion . The half-life of vanadium compounds in the body is approximately 4.6 to 4.7 days . At steady state, absorption of the administered dose is estimated to be 1 percent or less .

Result of Action

The action of VDC leads to significant molecular and cellular effects. It induces apoptotic cell death in cancer cells by altering the mitochondrial membrane potential and the expression of apoptosis-regulating proteins . The disruption of microtubule assembly dynamics and inhibition of Eg5’s ATPase activity could be plausible mechanisms for the antiproliferative and antimitotic activity of VDC .

Action Environment

The action, efficacy, and stability of VDC can be influenced by various environmental factors. For instance, the presence of an Al cocatalyst has been found to affect the catalytic activity of vanadium complexes . Furthermore, the physiological environment, including pH, redox conditions, and concentration, can impact the behavior of vanadium compounds .

Biochemical Analysis

Biochemical Properties

Vanadium Dichloride has been found to interact with a variety of enzymes and proteins. For instance, it has been observed in the synthesis and structural analysis of (Imido)this compound complexes containing 2-(2′-Benz-imidazolyl)pyridine ligands . The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can act as an oxidizing agent and cause oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context and the other molecules present .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Vanadium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Vanadium dichloride can be compared with other vanadium halides and similar compounds:

This compound stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

dichlorovanadium
Source PubChem
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InChI

InChI=1S/2ClH.V/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAKKORXEUJTBC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[V]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

VCl2, Cl2V
Record name vanadium(II) chloride
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DSSTOX Substance ID

DTXSID60147349
Record name Vanadium dichloride
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Molecular Weight

121.84 g/mol
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CAS No.

10580-52-6
Record name Vanadium dichloride
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Record name Vanadium(II) chloride
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Record name Vanadium dichloride
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Record name Vanadium dichloride
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Q & A

Q1: What is the molecular formula and weight of vanadium dichloride?

A1: The molecular formula of this compound is VCl2. Its molecular weight is 121.84 g/mol [].

Q2: What spectroscopic techniques have been used to characterize VCl2?

A2: this compound has been characterized using various spectroscopic methods, including Infrared (IR) spectroscopy [], 51V Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Electron Spin Resonance (ESR) [], and X-ray absorption near-edge structure (XANES) spectroscopy []. These techniques provide insights into the electronic structure, coordination environment, and oxidation state of vanadium in VCl2.

Q3: What is the molecular geometry of VCl2 in the gas phase?

A3: Gas-phase electron diffraction (ED) studies, supported by computational analysis, have confirmed that this compound exists as a linear molecule in its ground electronic state (4Sigma(g)+) [, ].

Q4: Is VCl2 air-sensitive, and how does this impact its handling?

A4: Yes, VCl2 is highly air-sensitive [, ]. It readily reacts with oxygen and moisture in the air. Therefore, handling VCl2 requires strict inert atmosphere conditions, such as using a glovebox or Schlenk techniques, to prevent degradation.

Q5: What happens when VCl2 is heated in a hydrogen atmosphere?

A5: When heated in a hydrogen stream, VCl2 can undergo disproportionation, forming vanadium metal and VCl3. This reaction highlights the thermal instability of VCl2 at elevated temperatures [].

Q6: How does the solubility of VCl2 vary in different solvents?

A6: this compound exhibits variable solubility. It dissolves with decomposition in water but shows good solubility in alcohols, dimethylformamide (DMF), tetrahydrofuran (THF), and ethers []. This solubility profile is essential for choosing appropriate solvents for reactions involving VCl2.

Q7: What are some notable catalytic applications of VCl2?

A7: this compound has shown catalytic activity in various organic reactions, including the conversion of nitro groups to carbonyls [], hydrodehalogenation of α-halo ketones [], reductions [], reductive cleavage of oximes [], and reductive hydrolysis of 2,4-dinitrophenylhydrazine (2,4-DNP) derivatives []. Its ability to facilitate these transformations highlights its versatility as a reducing agent in organic synthesis.

Q8: How does VCl2 contribute to ethylene polymerization?

A8: this compound, often in combination with alkylaluminum compounds, acts as a precursor for catalysts used in ethylene polymerization. The specific catalytic activity and properties of the resulting polyethylene depend on the type of alkylaluminum co-catalyst and reaction conditions [, , , , ]. This interplay highlights the importance of catalyst design and optimization in polymerization processes.

Q9: Are there instances where VCl2 exhibits different activities depending on the co-catalyst used?

A9: Yes, research indicates that the choice of co-catalyst significantly influences the catalytic behavior of VCl2. For instance, in ethylene polymerization, VCl2 combined with methylaluminoxane (MAO) can lead to different product distributions compared to when it's used with diethylaluminum chloride (Et2AlCl) []. This difference suggests the formation of distinct active catalytic species depending on the co-catalyst environment.

Q10: Have computational methods been applied to study VCl2?

A10: Yes, computational chemistry has played a role in understanding VCl2. For example, semi-empirical INDO/S calculations have been employed to investigate the electronic absorption spectrum of VCl2 complexes []. These calculations help interpret experimental data and provide insights into the electronic structure and transitions within the molecule.

Q11: How does modifying the ligands around vanadium in VCl2 affect its reactivity?

A11: Research shows that changing the ligands attached to vanadium in VCl2 significantly influences its reactivity. For example, replacing chlorine ligands with bulkier groups like cyclopentadienyl rings can alter the steric environment around the vanadium center, affecting its accessibility to reactants and thus its catalytic activity [, , ].

Q12: How do alkylaluminum co-catalysts modify the catalytic properties of VCl2 in polymerization reactions?

A12: The interaction between VCl2 and alkylaluminum co-catalysts like MAO or Et2AlCl is crucial for generating the active catalytic species in polymerization reactions. The specific alkylaluminum compound used can influence the oxidation state of vanadium, the structure of the active species, and consequently, the polymerization activity, molecular weight, and microstructure of the resulting polymer [, , ].

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